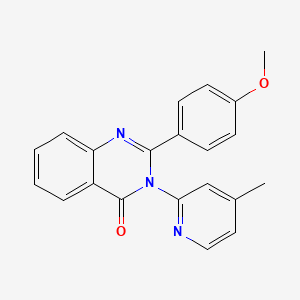

2-(4-methoxyphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions of appropriate precursors. For instance, the synthesis and hypolipidemic activities of novel quinazolinones have been studied, indicating that substitutions at specific positions on the quinazolinone ring system can influence the compound's biological activity (Kurogi et al., 1996)(Kurogi et al., 1996). Furthermore, the synthesis and analgesic activity of quinazolinone derivatives have been explored, highlighting the versatility of this scaffold in generating compounds with significant biological activities (Osarumwense Peter Osarodion, 2023)(Osarumwense Peter Osarodion, 2023).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 2-(4-methoxyphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, is critical for their biological activity. Studies have utilized spectral characterization techniques and computational data to confirm the structures and study their properties. Density functional theory (DFT) calculations, for example, have been employed to understand the vibrational properties and charge distribution potential of these compounds (Sarkar et al., 2021)(Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their structure and, consequently, their biological activity. The synthesis processes often involve reactions such as cyclodehydration, dechloroamination, and reactions with alkyl and aryl ketones. These synthetic strategies allow for the introduction of different substituents on the quinazolinone core, influencing the compounds' chemical properties and biological activities (Alagarsamy & Murugesan, 2007)(Alagarsamy & Murugesan, 2007).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their pharmacokinetic profile. X-ray crystallography has been used to determine the crystal structures of these compounds, providing insights into their molecular geometry and intermolecular interactions (Liu et al., 2010)(Liu et al., 2010).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity and stability, are influenced by their molecular structure. Studies have shown that specific substitutions on the quinazolinone ring can significantly affect these properties, impacting their biological activities and potential therapeutic applications (Cheng et al., 2013)(Cheng et al., 2013).

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

Quinazolinone derivatives have been reported to possess significant analgesic activities. The synthesis of related compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one has shown higher analgesic activities compared to standard analgesic drugs, highlighting the potential of quinazolinones in pain management (Osarumwense Peter Osarodion, 2023).

Hypolipidemic Activities

Quinazolinone compounds have been explored for their hypolipidemic effects. For instance, derivatives with specific substituents have shown to lower triglyceride and total cholesterol levels, indicating their potential use in treating lipid disorders (Y. Kurogi et al., 1996).

Antioxidant Properties

The antioxidant activity of quinazolinone derivatives has been evaluated, revealing that certain substituents at the 2-position of the quinazolinone scaffold can significantly enhance antioxidant activity. This suggests their use in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).

Antimicrobial Activity

Quinazolinones have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. The findings suggest that certain quinazolinone derivatives can be potent antibacterial and antifungal agents (V. Gupta et al., 2008).

Corrosion Inhibition

In the field of materials science, quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. These studies indicate that quinazolinones can form a protective layer on metal surfaces, thus preventing corrosion (N. Errahmany et al., 2020).

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxicity of quinazolinone derivatives towards various cancer cell lines. Some compounds have exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (M. Hour et al., 2007).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-14-11-12-22-19(13-14)24-20(15-7-9-16(26-2)10-8-15)23-18-6-4-3-5-17(18)21(24)25/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPYLJOIJIIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)